N-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Description
Properties
CAS No. |
887899-08-3 |
|---|---|
Molecular Formula |
C18H12FN3O5 |
Molecular Weight |
369.308 |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H12FN3O5/c19-10-1-4-12(5-2-10)22-17(24)13(8-20-18(22)25)16(23)21-11-3-6-14-15(7-11)27-9-26-14/h1-8H,9H2,(H,20,25)(H,21,23) |
InChI Key |
XPELFYPLNOZVRW-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CNC(=O)N(C3=O)C4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxole moiety and a pyrimidine core. Its molecular formula is with a molecular weight of approximately 327.3 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, potentially influencing its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines.
- Case Study : A related compound demonstrated an IC50 value between 26–65 µM across different cancer cell lines, indicating moderate potency against tumor growth . This suggests that the compound may exert similar effects.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research on related benzodioxole derivatives indicates strong inhibitory effects on enzymes such as α-amylase, which is crucial for carbohydrate metabolism.
- Inhibition Data : One study reported IC50 values for α-amylase inhibition at 0.85 µM and 0.68 µM for certain derivatives . This raises the possibility that this compound may also inhibit similar metabolic pathways.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Interaction : The structural features allow for effective binding to enzyme active sites, inhibiting their function and disrupting metabolic processes.
- Antioxidant Activity : Some benzodioxole derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
Comparative Analysis
To better understand the biological activity of this compound compared to other compounds in its class, the following table summarizes key findings from related studies:
| Compound Name | IC50 (µM) | Target Enzyme | Activity Type |
|---|---|---|---|
| Compound IIa | 0.85 | α-Amylase | Inhibitor |
| Compound IIc | 0.68 | α-Amylase | Inhibitor |
| Related Benzodioxole | 26–65 | Cancer Cells | Cytotoxic |
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the condensation of pyrimidine precursors with benzodioxole and fluorophenyl derivatives. Key steps include:
- Amide coupling : Use carbodiimide reagents (e.g., DCC or EDC) with catalytic DMAP in anhydrous DMF or dichloromethane to form the carboxamide bond .
- Cyclization : Acid- or base-catalyzed cyclization under reflux conditions (e.g., using acetic acid or sodium hydroxide) to form the pyrimidine-dione core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures . Optimization : Monitor reactions via TLC (Rf tracking) or HPLC (retention time analysis). Adjust temperature (60–100°C) and solvent polarity to improve yields (typically 60–75%) .
Table 1: Reaction Optimization Parameters
| Step | Reagents/Conditions | Monitoring Method | Yield Range |
|---|---|---|---|
| Amide Coupling | DCC, DMAP, DMF, RT → 50°C | TLC (EtOAc/Hexane) | 65–75% |
| Cyclization | AcOH, reflux, 12 h | HPLC | 60–70% |
| Purification | Silica gel chromatography | UV detection | >95% purity |
Q. Which analytical techniques are most effective for characterizing structural integrity?
- NMR Spectroscopy : and NMR confirm regiochemistry and functional groups (e.g., benzodioxole protons at δ 6.8–7.2 ppm, fluorophenyl signals at δ 7.3–7.6 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H] at m/z 425.08) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water gradients) .
Q. How can researchers assess the compound’s stability under various storage conditions?
Conduct accelerated stability studies :
- Thermal stress : Store at 40°C/75% RH for 1–3 months; monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in absorbance spectra .
- Solution stability : Analyze in DMSO or PBS (pH 7.4) at 25°C; precipitation or hydrolysis indicates instability .
Advanced Research Questions
Q. What computational strategies can predict bioactivity and guide experimental design?
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electron distribution and reactive sites, predicting interactions with biological targets (e.g., kinases) .
- Molecular Docking : Simulate binding affinities with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina or Schrödinger .
- QSAR Models : Train machine learning algorithms on bioactivity data (IC, EC) to prioritize derivatives for synthesis .
Q. How should contradictory results in biological activity assays be systematically analyzed?
- Orthogonal Assays : Validate initial findings (e.g., enzyme inhibition) with cell-based assays (e.g., viability or apoptosis) to rule out assay-specific artifacts .
- Purity Verification : Re-test compounds after re-purification (HPLC or recrystallization) to exclude impurities as confounding factors .
- Dose-Response Curves : Ensure linearity (R > 0.95) across concentrations to confirm reproducibility .
Q. What methodologies are recommended for establishing structure-activity relationships (SAR)?
- Scaffold Modifications : Synthesize analogs with substitutions on the benzodioxole (e.g., -OCH or -Cl) or fluorophenyl rings to evaluate steric/electronic effects .
- Biological Profiling : Test derivatives against panels of related targets (e.g., kinases, GPCRs) to identify selectivity trends .
- Metabolic Stability Screening : Use hepatic microsomes (human/rat) to correlate structural features (e.g., lipophilicity) with half-life (t) .
Table 2: SAR Study Design
| Modification Site | Biological Assay | Key Parameter |
|---|---|---|
| Benzodioxole substituent | Kinase inhibition (IC) | Selectivity ratio |
| Fluorophenyl position | Cell viability (EC) | Apoptosis induction |
| Pyrimidine-dione core | Metabolic stability (t) | CYP450 interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
